3-Fluorobenzonitrile is an aromatic organic compound with the molecular formula C7H4FN. It is a colorless liquid at room temperature [1]. This compound is a derivative of benzonitrile, where one hydrogen atom in the meta position (position 3) of the benzene ring is replaced by a fluorine atom and a cyano group (C≡N) is attached to the ring [1].
3-Fluorobenzonitrile has gained significance in scientific research due to its unique properties and potential applications in various fields. These include its use as:
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3-Fluorobenzonitrile possesses a six-membered benzene ring with a fluorine atom attached at the third carbon position and a cyano group linked to the first carbon. The presence of the electronegative fluorine atom withdraws electron density from the ring, making it slightly electron-deficient compared to unsubstituted benzene. This can affect the reactivity of the molecule in various ways [1].
Here are some key features and notable aspects of its structure:
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3-Fluorobenzonitrile can participate in various chemical reactions due to the presence of the reactive cyano group and the influence of the fluorine substituent. Here are some relevant reactions:
C6H4F-1-CN (3-Fluorobenzonitrile) + NH3 (Ammonia) -> C6H4F-1-NH2 (3-Fluoroaniline) + NH4CN (Ammonium cyanide) [2]
C6H4F-1-CN (3-Fluorobenzonitrile) + 4 LiAlH4 -> C6H4F-1-CH2NH2 (3-Fluoromethylaniline) + LiAlO2 [4]
Source:2. Tetrahedron Letters)4. Journal of Organic Chemistry: 5. Journal of the Chemical Society
One application of 3-fluorobenzonitrile is as a starting material for the synthesis of more complex molecules. For instance, a research paper published in the Journal of Organic Chemistry describes its use in the creation of bis(3-cyanophenoxy)phenylene. This demonstrates the potential of 3-fluorobenzonitrile as a building block for the construction of novel materials.
Another research area where 3-fluorobenzonitrile appears is the study of chemical reactions. A specific example is a study published in the National Institutes of Health's PubMed Central database that explores the use of 3-fluorobenzonitrile in reactions involving the removal of a boron-containing group (deboronation) from organic molecules []. This research helps scientists understand the mechanisms and potential applications of these reactions in organic synthesis.
Corrosive;Acute Toxic;Irritant